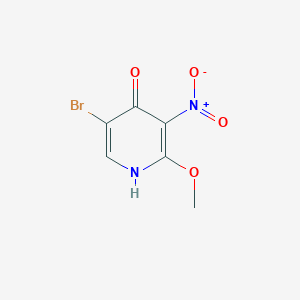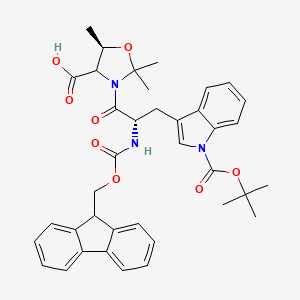![molecular formula C5H4N4 B13099584 Imidazo[1,5-a][1,3,5]triazine CAS No. 274-68-0](/img/structure/B13099584.png)
Imidazo[1,5-a][1,3,5]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a][1,3,5]triazine is a heterocyclic compound that features a fused ring system combining an imidazole ring and a triazine ring. This unique structure imparts the compound with significant chemical and biological properties, making it a valuable scaffold in medicinal chemistry and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,5-a][1,3,5]triazine can be synthesized through several methods. One common approach involves the annulation of 2-amino-1,3,5-triazines with ketones. This reaction is typically mediated by iodine, which facilitates the formation of the fused ring system . Another method involves the use of N-bromosuccinimide (NBS) to couple 2-amino-triazines with 1,3-dicarbonyl compounds, resulting in the formation of aroylimidazo[1,2-a][1,3,5]triazines .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of microwave irradiation has been explored to enhance reaction rates and yields, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Imidazo[1,5-a][1,3,5]triazine has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as focal adhesion kinase and dipeptidyl peptidase IV, leading to the modulation of cellular signaling pathways . The compound’s ability to bind to receptors and enzymes makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a][1,3,5]triazine: Another fused ring system with similar chemical properties but different biological activities.
Imidazo[1,2-b][1,3,5]triazine: A related compound with variations in the ring fusion pattern, leading to distinct reactivity and applications.
Uniqueness
Imidazo[1,5-a][1,3,5]triazine stands out due to its unique ring fusion, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a versatile scaffold in medicinal chemistry .
Properties
CAS No. |
274-68-0 |
|---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
imidazo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C5H4N4/c1-5-8-2-7-4-9(5)3-6-1/h1-4H |
InChI Key |
VRRRECCAQSEOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CN=CN2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)

![5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13099517.png)

![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)






![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)

